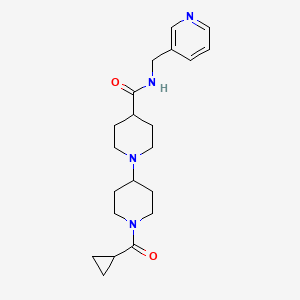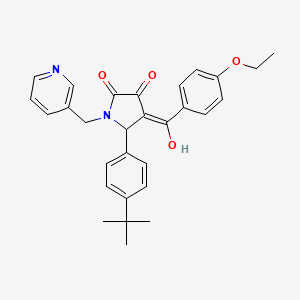![molecular formula C20H25N3O3S B5435363 4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5435363.png)
4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as DSP-4, is a selective neurotoxin that is used in scientific research to study the noradrenergic system in the brain. DSP-4 is a potent inhibitor of the noradrenaline transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting the NET, DSP-4 causes a depletion of noradrenaline in the brain, which can be used to study the role of noradrenaline in various physiological and pathological processes.
作用機序
DSP-4 acts as a potent inhibitor of the noradrenaline transporter (4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide), which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting the this compound, DSP-4 causes a depletion of noradrenaline in the brain, which can be used to study the role of noradrenaline in various physiological and pathological processes.
Biochemical and physiological effects:
The depletion of noradrenaline caused by DSP-4 can have a number of biochemical and physiological effects. These include changes in behavior, cognition, and emotion, as well as alterations in cardiovascular function, thermoregulation, and immune function. DSP-4 has also been shown to cause degeneration of noradrenergic neurons in the locus coeruleus, which can be used to study the role of these neurons in various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using DSP-4 in scientific research is its selectivity for the noradrenergic system. This allows researchers to study the role of noradrenaline in various physiological and pathological processes without affecting other neurotransmitter systems. However, one of the main limitations of using DSP-4 is its potential for non-specific effects, such as changes in blood pressure and heart rate, which can confound the interpretation of results.
将来の方向性
There are many future directions for research involving DSP-4. One area of interest is the role of noradrenaline in addiction and substance abuse, as well as the potential therapeutic use of noradrenaline reuptake inhibitors in these disorders. Another area of interest is the role of noradrenaline in stress and stress-related disorders, such as post-traumatic stress disorder (PTSD). Finally, DSP-4 can be used to study the role of the noradrenergic system in various neurological disorders, such as Parkinson's disease and Alzheimer's disease, and to develop new treatments for these disorders.
合成法
DSP-4 can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 4-methylphenylamine. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
DSP-4 has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. It has been used to study the effects of noradrenaline depletion on behavior, cognition, and emotion, as well as the role of noradrenaline in addiction, depression, and anxiety disorders. DSP-4 has also been used to study the role of the noradrenergic system in various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
4-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-4-7-18(8-5-15)21-20(24)22-10-12-23(13-11-22)27(25,26)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDQKYXIEQSTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5435287.png)
![ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5435294.png)
![(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5435299.png)
![3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride](/img/structure/B5435312.png)
![N-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5435317.png)
![1-(3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5435323.png)


![7-acetyl-N,2-dimethyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5435349.png)
![1-cyclopentyl-4-(2-thienyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5435350.png)
![N,N'-dimethyl-N-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5435356.png)
![2-[2-(2-furyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5435361.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methylthio)benzamide](/img/structure/B5435372.png)
![N-(3-cyano-2-thienyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5435379.png)